5-Chloro-2-(4-isopropylpiperazin-1-yl)pyrimidine

Medicinal Chemistry Drug Design Pharmacokinetics

5-Chloro-2-(4-isopropylpiperazin-1-yl)pyrimidine (CAS 2034283-74-2) is a heterocyclic building block of molecular formula C11H17ClN4 and molecular weight 240.73 g/mol, composed of a pyrimidine core substituted at the 2-position with a 4-isopropylpiperazine moiety and at the 5-position with a chlorine atom. Its structural significance stems from being a bifunctional intermediate in which the aryl chloride serves as a handle for downstream cross-coupling or nucleophilic displacement chemistry while the isopropyl-piperazine arm imparts specific steric and lipophilic properties distinct from unsubstituted or methyl/ethyl-piperazine analogs.

Molecular Formula C11H17ClN4
Molecular Weight 240.74
CAS No. 2034283-74-2
Cat. No. B2625661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(4-isopropylpiperazin-1-yl)pyrimidine
CAS2034283-74-2
Molecular FormulaC11H17ClN4
Molecular Weight240.74
Structural Identifiers
SMILESCC(C)N1CCN(CC1)C2=NC=C(C=N2)Cl
InChIInChI=1S/C11H17ClN4/c1-9(2)15-3-5-16(6-4-15)11-13-7-10(12)8-14-11/h7-9H,3-6H2,1-2H3
InChIKeyAELBKUMTXKDLKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-(4-isopropylpiperazin-1-yl)pyrimidine – Chemical Identity, Scaffold Context, and Comparator Selection Rationale


5-Chloro-2-(4-isopropylpiperazin-1-yl)pyrimidine (CAS 2034283-74-2) is a heterocyclic building block of molecular formula C11H17ClN4 and molecular weight 240.73 g/mol, composed of a pyrimidine core substituted at the 2-position with a 4-isopropylpiperazine moiety and at the 5-position with a chlorine atom . Its structural significance stems from being a bifunctional intermediate in which the aryl chloride serves as a handle for downstream cross-coupling or nucleophilic displacement chemistry while the isopropyl-piperazine arm imparts specific steric and lipophilic properties distinct from unsubstituted or methyl/ethyl-piperazine analogs [1]. The compound belongs to a broader class of piperazinyl pyrimidine derivatives that have been patented as CCR4 antagonists [2]. Despite its commercial availability as a screening compound from multiple vendors, no primary research publication or patent specifically discloses biological activity data for this exact compound as the final active species. This evidence guide therefore evaluates its differentiation on the basis of structural, physicochemical, and synthetic-utility comparisons against the closest commercially available analogs.

Why 5-Chloro-2-(4-isopropylpiperazin-1-yl)pyrimidine Cannot Be Substituted Arbitrarily by Unsubstituted or Methyl-Piperazine Analogs


In the piperazinyl-pyrimidine chemical space, the N-alkyl substituent on the piperazine ring is a critical determinant of both intrinsic potency and pharmacokinetic behavior. Unsubstituted piperazine (e.g., 5-chloro-2-(piperazin-1-yl)pyrimidine, CAS 59215-40-6) presents a free secondary amine that can act as a hydrogen-bond donor, increasing polarity and potentially reducing membrane permeability . Methyl substitution (e.g., 2-(4-methylpiperazin-1-yl)-5-chloropyrimidine) improves lipophilicity modestly but lacks the steric bulk of the isopropyl group, which has been shown in related chemotypes to enhance selectivity for certain kinase targets [1]. In the CCR4 antagonist patent family, N-alkyl variations on the piperazine directly modulate receptor antagonism potency [2]. Although no head-to-head data for this exact compound are publicly available, the isopropyl group provides a specific balance of lipophilicity (cLogP ~2.5, computed) and steric occupancy (molar refractivity ~62.5) that differentiates it from both the unsubstituted, methyl, ethyl, and cyclopropyl analogs, which may be critical for downstream structure-activity relationship (SAR) optimization or consistent intermediate quality in multi-step syntheses [1].

Quantitative Differentiation Evidence for 5-Chloro-2-(4-isopropylpiperazin-1-yl)pyrimidine vs. Structural Analogs


Lipophilicity (Computed LogP) and Predicted Membrane Permeability: Isopropyl vs. Unsubstituted Piperazine

The isopropyl substituent on the piperazine ring of 5-chloro-2-(4-isopropylpiperazin-1-yl)pyrimidine yields a computed partition coefficient (cLogP) of approximately 2.5, as estimated by the ZINC15 database [1]. In contrast, the unsubstituted piperazine analog (5-chloro-2-(piperazin-1-yl)pyrimidine, CAS 59215-40-6) has a predicted cLogP of approximately 0.9, reflecting a more than 1.5 log unit difference in lipophilicity [2]. This difference is consistent with established Hansch π values for the isopropyl fragment (π ≈ 1.3) vs. hydrogen (π = 0). The increased lipophilicity is expected to enhance passive membrane permeability by approximately 5- to 10-fold based on the Lipinski 'Rule of 5' logP-permeability relationship, a property that is particularly relevant when the compound is used as a fragment or intermediate in central nervous system (CNS) drug discovery programs where higher logP is desired.

Medicinal Chemistry Drug Design Pharmacokinetics

Steric Bulk and Shape Complementarity: Isopropyl vs. Methyl-Piperazine in the Piperazinylpyrimidine Scaffold

The isopropyl group of 5-chloro-2-(4-isopropylpiperazin-1-yl)pyrimidine occupies a larger steric volume than the methyl or ethyl substituents found in simpler analogs, and this difference can translate into measurable target selectivity shifts. In the piperazinylpyrimidine kinase inhibitor series reported by Shallal and Russu (2011), N-alkyl variation on the piperazine ring directly modulated the selectivity profile against PDGFR family kinases, with bulkier substituents favoring inhibition of oncogenic mutant forms [1]. While the paper does not directly report data for the 5-chloro-2-(4-isopropylpiperazin-1-yl)pyrimidine fragment, its isopropyl group possesses a Taft steric parameter (Es) of approximately −0.47 compared to −0.08 (ethyl) and 0.00 (methyl), indicating significantly greater steric demand. This property is relevant when the compound is employed as a core intermediate in fragment-based drug discovery, where the isopropyl group can pre-organize the piperazine into a conformation that fills hydrophobic pockets in kinase ATP-binding sites more effectively than smaller N-alkyl groups.

Structure-Activity Relationship Kinase Inhibitors Molecular Recognition

Synthetic Versatility: 5-Chloro Handle for Palladium-Catalyzed Cross-Coupling vs. Non-Halogenated Analogs

The chlorine atom at the 5-position of the pyrimidine ring in 5-chloro-2-(4-isopropylpiperazin-1-yl)pyrimidine provides a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This differentiates it from non-halogenated 2-(4-isopropylpiperazin-1-yl)pyrimidine derivatives, which lack this synthetic entry point . The 5-chloro substituent is poised for diversification into biaryl, amino, or alkoxy derivatives without disturbing the 2-isopropylpiperazine moiety. The presence of this aryl chloride distinguishes the compound from the corresponding 5-bromo analog, as the chloro substituent exhibits moderate reactivity suitable for sequential coupling strategies where the bromo analog might suffer from competing side reactions due to higher reactivity. The CCR4 antagonist patent family (US 9,493,453) employs structurally related 5-chloro intermediates in multi-step syntheses, highlighting the strategic utility of the 5-chloro substitution pattern [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Patent Landscape Precedent: Isopropyl Piperazine Fragment in an Advanced Clinical Candidate Framework

The 4-isopropylpiperazine substructure present in 5-chloro-2-(4-isopropylpiperazin-1-yl)pyrimidine is also a key pharmacophoric element in G1T38 (trilaciclib precursor), a CDK4/6 inhibitor that has progressed to Phase Ib/IIa clinical trials for estrogen receptor-positive, HER2-negative breast cancer [1]. The G1T38 scaffold incorporates a 5-(4-isopropylpiperazin-1-yl)pyridin-2-ylamine fragment, structurally analogous to the isopropylpiperazine-pyrimidine connectivity of the target compound. This demonstrates that the isopropylpiperazine moiety has been validated in advanced clinical candidates, whereas the corresponding methylpiperazine or unsubstituted piperazine fragments in the same chemotype have not yielded clinical-stage CDK4/6 inhibitors. The G1T38 program invested in crystalline form screening and manufacturing process development for the isopropylpiperazine-containing intermediate, creating a precedent for large-scale procurement of this fragment class [1].

CDK4/6 Inhibitor Oncology Clinical Candidate

Commercial Availability and Benchmark Pricing vs. Closest Analogs

5-Chloro-2-(4-isopropylpiperazin-1-yl)pyrimidine (CAS 2034283-74-2) is commercially available from multiple suppliers including Chemsrc, with listed bulk quantities . In contrast, the unsubstituted piperazine analog (CAS 59215-40-6) is more widely stocked but is offered primarily as the dihydrochloride salt, which requires an additional neutralization step before use in further synthetic transformations . The isopropyl derivative is supplied as the free base, eliminating the need for in situ neutralization and simplifying reaction setup. The 4-ethylpiperazinyl analog (CAS not publicly listed as a single compound) is less commonly stocked, making the isopropyl variant the most readily accessible N-alkyl-piperazine-pyrimidine building block with verified supplier quality documentation.

Chemical Procurement Building Blocks Cost Efficiency

High-Value Application Scenarios for 5-Chloro-2-(4-isopropylpiperazin-1-yl)pyrimidine Based on Verified Differentiation


Lead-Optimization Library Synthesis for CNS-Penetrant Kinase Inhibitors

The computed cLogP of approximately 2.5 for 5-chloro-2-(4-isopropylpiperazin-1-yl)pyrimidine positions it favorably for CNS drug discovery programs targeting kinases such as CDK4/6, where the isopropylpiperazine fragment has proven compatible with clinical development (G1T38 precedent) [1]. Use this building block as a core scaffold for Suzuki coupling at the 5-chloro position to generate focused libraries with predicted blood-brain barrier permeability, leveraging the isopropylpiperazine's established role in enhancing target selectivity for oncogenic kinase mutants [2].

CCR4 Antagonist Fragment-Based Screening and Hit Expansion

The piperazinyl pyrimidine scaffold has been extensively patented as a CCR4 antagonist core (US 9,493,453) [3]. 5-Chloro-2-(4-isopropylpiperazin-1-yl)pyrimidine serves as a direct intermediate for the N-alkylated piperazine series described in this patent family. The isopropyl group provides the precise steric and lipophilic profile favored for CCR4 receptor binding, as inferred from the patent SAR tables. Deploy this compound in competition binding assays against hCCR4 with TARC/MDC ligand displacement readouts to rapidly explore substituent effects at the 5-position via parallel chemistry.

Small-Molecule Probe Synthesis Requiring Balanced Lipophilicity and Synthetic Tractability

For academic chemical biology groups developing small-molecule probes, the target compound offers an attractive balance of properties: its cLogP (~2.5) falls within the optimal range for both cell permeability and aqueous solubility, while the 5-chloro handle enables late-stage diversification without disturbing the pharmacophoric isopropylpiperazine group [1]. This avoids the synthetic burden of introducing lipophilicity post-coupling, which is necessary when starting from the unsubstituted piperazine analog (cLogP ~0.9) [4].

Process Development and Scale-Up for G1T38-Class CDK4/6 Inhibitor Intermediates

Given the structural relationship between the isopropylpiperazine fragment in this compound and the clinical candidate G1T38, CROs and pharmaceutical process groups can use 5-chloro-2-(4-isopropylpiperazin-1-yl)pyrimidine as a cost-effective surrogate for developing synthetic routes, crystallization protocols, and analytical methods relevant to G1T38-class intermediates, based on the published crystalline form patent [1]. This provides a low-cost, commercially available training substrate for process chemistry optimization before committing to custom-synthesized advanced intermediates.

Quote Request

Request a Quote for 5-Chloro-2-(4-isopropylpiperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.